molecular formula C13H8F3NO3S B1600073 9H-Carbazol-2-yl trifluoromethanesulfonate CAS No. 870703-52-9

9H-Carbazol-2-yl trifluoromethanesulfonate

Cat. No. B1600073
M. Wt: 315.27 g/mol
InChI Key: DTBYYTIINYTKPV-UHFFFAOYSA-N
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Description

“9H-Carbazol-2-yl trifluoromethanesulfonate” is a chemical compound with the empirical formula C13H8F3NO3S . It has a molecular weight of 315.27 g/mol . This compound is typically in solid form .


Molecular Structure Analysis

The InChI string of “9H-Carbazol-2-yl trifluoromethanesulfonate” is InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H . Its SMILES string is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

“9H-Carbazol-2-yl trifluoromethanesulfonate” is a solid compound . It has a melting point of 135-139 °C . The compound has a topological polar surface area of 67.5 Ų and a complexity of 488 .

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

Summary of the Application

“9H-Carbazol-2-yl trifluoromethanesulfonate” is used in the synthesis of alkyl-substituted carbazole/pyridine hybrid host materials for efficient solution-processable blue- and green-emitting phosphorescent OLEDs .

Methods of Application or Experimental Procedures

Three new pyridine-cored alkyl-substituted carbazole derivatives were synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .

Results or Outcomes

In solution-processed blue or green phosphorescent OLEDs with bis [2- (4,6-difluorophenyl)-pyridinato-N,C 2] picolinate iridium (III) (FIrpic) or fac-tris (2-phenylpyridine)iridium (Ir (ppy) 3) as phosphorescent dopants, EL performances follow the same sequence of 2,7-MeCzPy > 3,6-tBuCzPy > 3,6-MeCzPy . Devices hosted by 2,7-MeCzPy achieving the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .

Safety And Hazards

“9H-Carbazol-2-yl trifluoromethanesulfonate” is classified as Acute Tox. 2 Oral and Eye Irrit. 2 . It has hazard statements H300 and H319 . The precautionary statements are P301 + P310 + P330 and P305 + P351 + P338 .

properties

IUPAC Name

9H-carbazol-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYYTIINYTKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470866
Record name 9H-Carbazol-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-2-yl trifluoromethanesulfonate

CAS RN

870703-52-9
Record name 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazol-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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